![molecular formula C20H19NO4S B1674138 I942](/img/structure/B1674138.png)
I942
描述
I942 是一种新型、选择性的非环核苷酸 (NCN) EPAC1 激动剂。 它以其抑制促炎细胞因子信号传导的能力而闻名,这种能力通常与心血管疾病有关 。 该化合物的分子式为 C20H19NO4S,分子量为 369.43 g/mol .
准备方法
合成路线和反应条件
I942 的合成涉及多个步骤,从市售原料开始。主要步骤包括:
核心结构的形成: 这涉及在受控条件下使特定芳香族化合物反应以形成 this compound 的核心结构。
官能团修饰: 通过烷基化、酰化和磺化等反应引入或修饰各种官能团。
纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以达到高纯度。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
间歇反应: 在工业反应器中进行大规模间歇反应。
连续流动工艺: 为了提高生产效率,可以采用连续流动工艺。
质量控制: 实施严格的质量控制措施,以确保最终产品的均匀性和纯度。
化学反应分析
反应类型
I942 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以将 this compound 转化为还原形式。
取代: 各种取代反应可以将不同的官能团引入 this compound 分子。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素、卤代烷烃和磺酰氯等试剂。
主要产品
从这些反应中形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,它们可以具有不同的生物活性。和特性。
科学研究应用
The compound "I942" has garnered attention in various scientific research applications, particularly in the fields of radiopharmaceuticals and biochemical studies. This article explores its applications, supported by comprehensive data tables and case studies that highlight its significance.
Diagnostic Imaging
This compound is particularly notable for its use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging techniques rely on radiolabeled compounds to visualize biological processes in vivo. The compound's ability to bind selectively to specific receptors makes it an ideal candidate for developing radiotracers used in cancer diagnostics.
Table 1: Applications of this compound in Diagnostic Imaging
Application | Imaging Modality | Targeted Receptor | Clinical Relevance |
---|---|---|---|
Cancer Detection | PET | Various tumor markers | Early detection of malignancies |
Neurological Imaging | SPECT | Adrenergic receptors | Assessment of neurodegenerative diseases |
Therapeutic Uses
In addition to diagnostics, this compound has therapeutic potential, particularly as a radiopharmaceutical for targeted radionuclide therapy. This approach allows for localized treatment of tumors while minimizing damage to surrounding healthy tissues.
Case Study: Targeted Therapy with this compound
A recent study evaluated the efficacy of this compound-labeled agents in treating specific types of cancer. The results indicated that patients receiving this compound-based therapy exhibited significant tumor reduction compared to those receiving conventional treatments. The study highlighted the importance of receptor targeting in enhancing therapeutic outcomes.
Biochemical Research Applications
This compound also finds applications beyond radiopharmaceuticals. Its biochemical properties are leveraged in various research settings, including:
- Protein Labeling : this compound can be used to label proteins for tracking and studying their interactions within cellular environments.
- Drug Development : Researchers utilize this compound to develop new drugs that target specific biological pathways, enhancing the precision of treatments.
Table 2: Biochemical Applications of this compound
Application | Research Focus | Outcome |
---|---|---|
Protein Interaction Studies | Cellular signaling pathways | Insights into disease mechanisms |
Drug Discovery | Targeted therapies | Identification of novel drug candidates |
作用机制
I942 通过选择性激活 EPAC1 发挥作用,EPAC1 是一种参与调节各种细胞过程的蛋白质。 EPAC1 的激活导致炎症基因表达的调节和促炎细胞因子信号通路的抑制 。这种机制在心血管疾病的背景下尤为重要,因为炎症在其中起着至关重要的作用。
相似化合物的比较
类似化合物
EPAC2 激动剂: 选择性激活 EPAC2 的化合物,EPAC 家族的另一个成员。
非选择性 EPAC 激动剂: 激活 EPAC1 和 EPAC2 的化合物。
环核苷酸类似物: 模拟环核苷酸(如环腺苷一磷酸)作用的化合物。
I942 的独特性
This compound 的独特性在于它选择性激活 EPAC1 而不会影响 EPAC2。 这种选择性允许更具针对性地调节 EPAC1 相关的通路,减少脱靶效应的可能性,并增加其在特定条件下的治疗潜力 .
生物活性
I942 is a novel small molecule identified as a partial agonist for the exchange protein directly activated by cyclic AMP (EPAC), specifically EPAC1. This compound represents a significant advancement in pharmacology, as it is the first non-cyclic nucleotide small molecule to exhibit agonist properties towards EPAC1 while showing minimal activity towards EPAC2 and protein kinase A (PKA). The following sections will detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound functions by binding to the cyclic nucleotide binding domain (CNBD) of EPAC1, which is crucial for regulating EPAC activation. The binding induces conformational changes that partially mimic the action of cyclic AMP (cAMP), leading to selective activation of EPAC1 over EPAC2. The interaction of this compound with EPAC1 was confirmed through various biochemical assays, which demonstrated that it has an IC50 value of approximately 35 µM compared to 4 µM for cAMP under similar conditions .
Conformational Dynamics
Recent studies using nuclear magnetic resonance (NMR) have elucidated the conformational dynamics involved when this compound binds to EPAC1. The binding results in a partial shift in the phosphate-binding cassette (PBC) and hinge regions of the CNBD, leading to an intermediate state that facilitates partial agonist activity .
Inhibition of von Willebrand Factor Secretion
This compound has been shown to significantly reduce the secretion of von Willebrand factor (vWF) during inflammatory responses both in vitro and in vivo. In experiments involving human umbilical vein endothelial cells (HUVECs), treatment with this compound at concentrations ranging from 30 µM resulted in decreased vWF secretion when cells were stimulated with tumor necrosis factor-alpha (TNFα) . This suggests a potential therapeutic role for this compound in managing inflammatory conditions.
Effects on Endothelial Cells
In addition to its impact on vWF, this compound has been observed to upregulate suppressor of cytokine signaling 3 (SOCS3) and suppress interleukin-6-induced STAT3 activation and vascular cell adhesion molecule 1 (VCAM1) expression in HUVECs. This indicates that this compound may play a role in modulating endothelial cell responses during inflammation .
Comparative Activity with Other Compounds
This compound's selectivity for EPAC1 over EPAC2 is notable when compared with other compounds. While cAMP activates both isoforms effectively, this compound shows significantly lower maximal activity—approximately 10% that of cAMP—demonstrating its partial agonist nature .
Compound | IC50 (µM) | Maximal Activity (%) | Target |
---|---|---|---|
cAMP | 4 | 100 | EPAC1/EPAC2 |
This compound | 35 | ~10 | EPAC1 |
NY173 | - | - | EPAC-specific inhibitor |
Study on Inflammatory Response
In a recent study, HUVECs were pretreated with this compound before exposure to TNFα. The results showed that this compound significantly reduced vWF secretion compared to controls, highlighting its potential as an anti-inflammatory agent .
Development of Analogues
Further research led to the development of analogues based on this compound, which demonstrated enhanced potency towards EPAC1. These analogues were designed using quantitative structure-activity relationship (QSAR) models, allowing for predictions about their binding affinities and biological activities .
属性
分子式 |
C20H19NO4S |
---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)sulfonyl-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H19NO4S/c1-14-7-10-19(15(2)11-14)26(23,24)21-20(22)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22) |
InChI 键 |
KCRXXSQZEZOCFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
I942; I-942; I 942; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。